3-Bromo-2,6-dihydroxy-5-nitrobenzonitrile
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Overview
Description
3-Bromo-2,6-dihydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrN2O4 and a molecular weight of 259.01 g/mol It is characterized by the presence of bromine, hydroxyl, nitro, and nitrile functional groups on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dihydroxy-5-nitrobenzonitrile typically involves multi-step reactions starting from readily available precursors. One common route involves the bromination of 2,6-dihydroxybenzonitrile followed by nitration. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dihydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3-amino-2,6-dihydroxy-5-nitrobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,6-dihydroxy-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dihydroxy-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine and hydroxyl groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,6-dihydroxybenzonitrile
- 3-Bromo-5-nitrobenzonitrile
- 2,6-Dihydroxy-5-nitrobenzonitrile
Uniqueness
3-Bromo-2,6-dihydroxy-5-nitrobenzonitrile is unique due to the combination of bromine, hydroxyl, nitro, and nitrile groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-2,6-dihydroxy-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O4/c8-4-1-5(10(13)14)7(12)3(2-9)6(4)11/h1,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLCVSPQBPILTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)C#N)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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